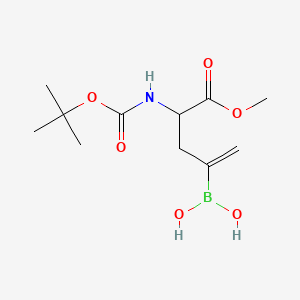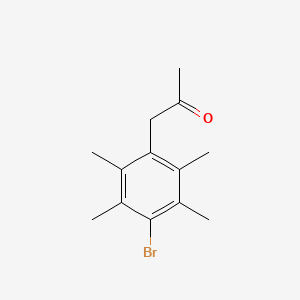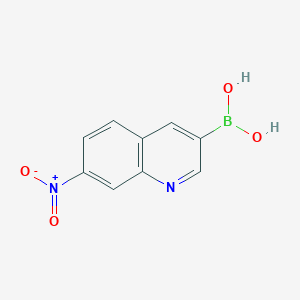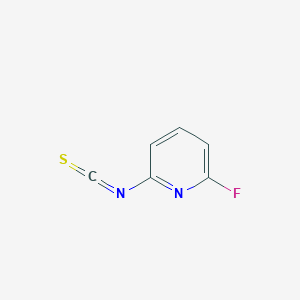
2-Fluoro-6-isothiocyanatopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-isothiocyanatopyridine is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and isothiocyanate groups in the pyridine ring imparts distinct reactivity and stability to the compound, making it valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-isothiocyanatopyridine typically involves the introduction of fluorine and isothiocyanate groups into the pyridine ring. One common method is the reaction of 2-fluoropyridine with thiophosgene or other thiocarbonyl transfer reagents. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-isothiocyanatopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).
Addition Reactions: Amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Sulfonyl Derivatives: Formed from oxidation reactions.
Aminopyridines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2-Fluoro-6-isothiocyanatopyridine has several applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to modify biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-isothiocyanatopyridine involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. The isothiocyanate group is particularly reactive, allowing the compound to modify proteins and enzymes, potentially inhibiting their function. This reactivity is exploited in the design of enzyme inhibitors and anticancer agents.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: Lacks the isothiocyanate group, making it less reactive in certain nucleophilic addition reactions.
6-Isothiocyanatopyridine: Lacks the fluorine atom, which affects its stability and reactivity.
2-Chloro-6-isothiocyanatopyridine: Similar structure but with chlorine instead of fluorine, leading to different reactivity and applications.
Uniqueness
2-Fluoro-6-isothiocyanatopyridine is unique due to the presence of both fluorine and isothiocyanate groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the isothiocyanate group provides high reactivity towards nucleophiles. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H3FN2S |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
2-fluoro-6-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3FN2S/c7-5-2-1-3-6(9-5)8-4-10/h1-3H |
Clave InChI |
UCKKCYQTAOYMNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)F)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


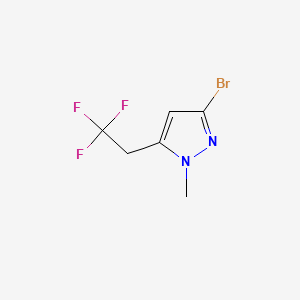
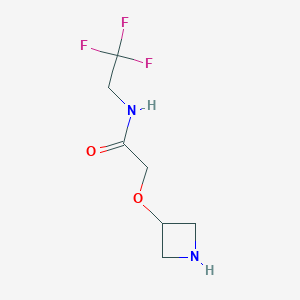
![2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
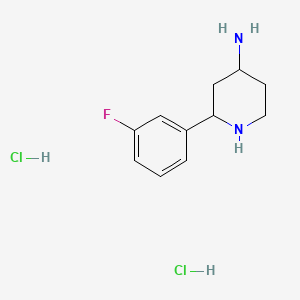
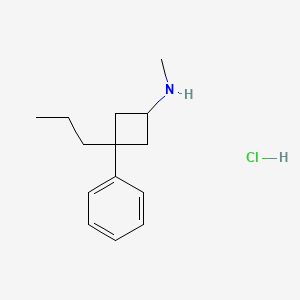
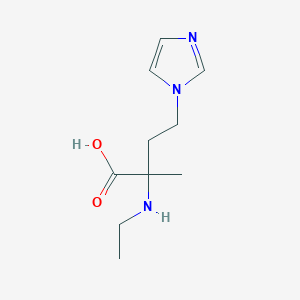
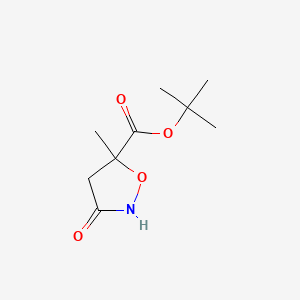
![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)
